molecular formula C7H7NO4S B1581777 1-(Methylsulfonyl)-4-nitrobenzene CAS No. 2976-30-9

1-(Methylsulfonyl)-4-nitrobenzene

Cat. No.: B1581777
CAS No.: 2976-30-9
M. Wt: 201.2 g/mol
InChI Key: XONGBDXIFQIQBN-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a methylsulfonyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(methylsulfonyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the methylsulfonyl group.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone group using strong oxidizing agents.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-(Methylsulfonyl)-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: this compound sulfone.

Scientific Research Applications

1-(Methylsulfonyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biochemical pathways.

    Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4-nitrobenzene depends on its chemical interactions with other molecules. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The methylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions are crucial in determining the compound’s reactivity and its role in various chemical processes.

Comparison with Similar Compounds

  • 1-(Methylsulfonyl)-2-nitrobenzene
  • 1-(Methylsulfonyl)-3-nitrobenzene
  • 1-(Methylsulfonyl)-4-aminobenzene

Comparison: 1-(Methylsulfonyl)-4-nitrobenzene is unique due to the specific positioning of the nitro and methylsulfonyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different chemical behaviors, making it suitable for specific applications where other isomers may not be as effective.

Properties

IUPAC Name

1-methylsulfonyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONGBDXIFQIQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293128
Record name 1-(Methylsulfonyl)-4-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2976-30-9
Record name Methyl 4-nitrophenyl sulfone
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Methylsulfonyl)-4-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylsulphonyl)nitrobenzene
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Synthesis routes and methods I

Procedure details

To a stirring solution of methyl 4-nitrophenyl sulfide (10 g, 59.1 mmol) in chloroform at 0° C. was added m-chloroperoxybenzoic acid (55.6 g, 177.3 mmol). After 3 h, ethyl acetate (1.2 L) was added followed by satd aq sodium bisulfite. After stirring overnight, the layers were separated and the organic phase was washed with satd aq sodium bicarbonate (3×200 mL), followed by brine, and then dried over MgSO4, filtered and concentrated in vacuo to give 11.27 g (95%) of the title compound.
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10 g
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55.6 g
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0 (± 1) mol
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1.2 L
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Yield
95%

Synthesis routes and methods II

Procedure details

The following are obtained analogously: 4-hexylsulfonyl-nitrobenzene, melting point 44°-46° C.; 2-methylsulfonyl-nibrobenzene, melting point 104°-106° C., boiling point 215°-218° C. (0.25 mm Hg); 2,4-bis-isobutylsulfonylnitrobenzene, melting point 165°-167° C.
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2,4-bis-isobutylsulfonylnitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the nitro group relative to the benzene ring in 1-(methylsulfonyl)-4-nitrobenzene?

A1: The nitro group in this compound is not coplanar with the benzene ring. Instead, it is twisted out of the plane of the ring by an angle of 10.2 (5) °. [] This twist is likely due to steric hindrance between the nitro group and the methylsulfonyl group.

Q2: How does this compound form dimers in its solid state?

A2: In the solid state, this compound molecules interact with each other through non-classical C—H⋯O hydrogen bonds. [] These weak interactions occur between the hydrogen atoms of the benzene ring or the methylsulfonyl group of one molecule and the oxygen atoms of the nitro group of an adjacent molecule. This arrangement leads to the formation of dimers with an R22(10) motif.

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